Product packaging for 1,3-Bis(4-chlorophenyl)urea(Cat. No.:CAS No. 1219-99-4)

1,3-Bis(4-chlorophenyl)urea

Cat. No.: B074380
CAS No.: 1219-99-4
M. Wt: 281.13 g/mol
InChI Key: ZNQCSLYENQIUMJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)urea (CAS 1219-99-4) is a high-purity, symmetrical diaryl urea derivative of significant interest in chemical research and development. With a molecular formula of C 13 H 10 Cl 2 N 2 O and a molecular weight of 281.13 g/mol, this compound serves as a versatile building block and a model substrate in advanced catalytic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2N2O B074380 1,3-Bis(4-chlorophenyl)urea CAS No. 1219-99-4

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCSLYENQIUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153436
Record name 4,4'-Dichlorocarbanilide
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Molecular Weight

281.13 g/mol
Source PubChem
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CAS No.

1219-99-4
Record name 4,4'-Dichlorocarbanilide
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Record name 1,3-Bis(4-chlorophenyl)urea
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Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1,3-Bis(4-chlorophenyl)urea

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of reactants and conditions. These methods range from the self-condensation of isocyanates to reactions involving urea (B33335) or its precursors.

Reaction of 4-chlorophenyl isocyanate (Self-condensation)

The direct self-condensation of 4-chlorophenyl isocyanate serves as a primary method for the synthesis of this compound. This reaction involves the combination of two isocyanate molecules, where one molecule acts as the electrophile and the other, after reacting with a nucleophile (like water), provides an amine that attacks the second isocyanate molecule. The reaction can be influenced by solvents and catalysts. For instance, the self-condensation of 4-chlorophenyl isocyanate has been successfully carried out in acetone (B3395972) or in water with pyridine (B92270) acting as a catalyst to yield the desired symmetrical urea. nih.gov

The general mechanism involves the hydrolysis of an isocyanate molecule to form a carbamic acid, which is unstable and decarboxylates to yield 4-chloroaniline (B138754). This aniline (B41778) then acts as a nucleophile, attacking the carbonyl carbon of a second 4-chlorophenyl isocyanate molecule. A subsequent proton transfer results in the formation of the stable 1,3-disubstituted urea product.

ReactantCatalyst/SolventProductReference
4-chlorophenyl isocyanateAcetone or Water/PyridineThis compound nih.gov

Condensation Reactions with Urea or Precursors

An alternative strategy involves the condensation of an aniline derivative with urea. This method is effective for producing symmetrical diaryl ureas. In a specific application, this compound can be synthesized in a one-pot process starting from p-nitrochlorobenzene. The initial step is the reduction of the nitro group to form p-chloroaniline in situ. This is immediately followed by a reaction with urea, where two molecules of the generated aniline condense with one molecule of urea to form the final product. nih.gov This approach avoids the isolation of the intermediate aniline. A model for this type of reaction is the high-yield production of 1,3-diphenylurea (B7728601) by heating two molar equivalents of aniline with one mole of urea. reddit.com

Precursor 1Precursor 2Key ProcessProductReference
p-NitrochlorobenzeneUreaIn-situ reduction followed by condensationThis compound nih.gov
AnilineUreaDirect condensation1,3-Diphenylurea reddit.com

Specific Approaches for Substituted Phenyl Ureas

Beyond the general methods, several specific synthetic routes have been developed for preparing substituted phenyl ureas, including the target compound and related structures.

This method provides a pathway to aryl ureas through the reaction of an aromatic amine with a cyanate (B1221674) salt, typically in an acidic medium. While this route initially produces the monosubstituted urea, thermal conversion can lead to the formation of the disubstituted product. The process begins with dissolving 4-chloroaniline in an aqueous acidic solution, such as aqueous acetic acid. The subsequent addition of an aqueous solution of sodium cyanate generates isocyanic acid (HNCO) in situ. The 4-chloroaniline then reacts with the isocyanic acid to form 1-(4-chlorophenyl)urea. Symmetrical this compound can then be formed through the thermal decomposition of the monosubstituted urea, which is known to proceed rapidly, even below the melting point, or by the reaction of the initially formed 1-(4-chlorophenyl)urea with another molecule of 4-chloroaniline. nih.gov

Specialized bis-urea ligands can be prepared for applications in coordination chemistry and materials science. A representative example is a ligand containing a sebacoyl linker, formally named N,N'-decanedioylbis(N'-(4-chlorophenyl)urea). The synthesis of such N-acylureas is achieved through the acylation of a pre-formed urea with an acyl chloride.

This synthesis would proceed in a stepwise manner. First, 1-(4-chlorophenyl)urea is prepared, for example, via the reaction of 4-chloroaniline and sodium cyanate as described previously. Subsequently, two equivalents of this monosubstituted urea are reacted with one equivalent of sebacoyl chloride. The reaction involves the nucleophilic attack of the nitrogen atom of the urea onto the electrophilic carbonyl carbon of the acyl chloride. A base is typically used to scavenge the HCl byproduct. This results in the formation of a stable N-acylurea linkage at both ends of the sebacoyl chain, yielding the target bis-urea ligand.

Representative Reaction Scheme:

Urea Formation: 4-chloroaniline + NaOCN + H₂O/CH₃COOH → 1-(4-chlorophenyl)urea

Acylation: 2 [1-(4-chlorophenyl)urea] + Cl(C=O)(CH₂)₈(C=O)Cl → Sebacoyl bis-p-chlorophenyl urea + 2 HCl

The reaction between 4-chlorophenyl isocyanate and p-toluenesulfonic acid in ethanol (B145695) unexpectedly yields this compound as the main product. nih.gov In this process, p-toluenesulfonic acid likely acts as a catalyst, facilitating the formation of the symmetrical urea through a self-condensation pathway. The reaction is typically carried out by heating the reactants in ethanol.

Experimental Conditions:

Reactant 1Reactant 2SolventConditionsProductReference
4-chlorophenyl isocyanatep-Toluenesulfonic acidEthanolHeated for 1 hourThis compound nih.gov

Reactions involving substituted anilines and phosgene (B1210022) or isocyanates

The synthesis of this compound is commonly achieved through the reaction of a substituted aniline with an isocyanate. Specifically, 4-chloroaniline is reacted with 4-chlorophenyl isocyanate. This reaction is a standard method for forming N,N'-disubstituted urea derivatives. beilstein-journals.org

The required aryl isocyanate intermediate, 4-chlorophenyl isocyanate, can be prepared from the corresponding primary amine, 4-chloroaniline. A common industrial method for this conversion is the reaction with phosgene. beilstein-journals.org Due to the high toxicity of phosgene, safer substitutes like triphosgene (B27547) are often used in laboratory settings to achieve the same transformation. asianpubs.org The process involves the reaction of the amine with triphosgene, which generates the isocyanate that can then be used in subsequent reactions to form the desired urea. asianpubs.org An alternative, one-pot microwave-assisted protocol has also been developed that combines nucleophilic substitutions with a Staudinger–aza-Wittig reaction to produce isocyanates and subsequently urea derivatives in high yields. beilstein-journals.org

Catalytic Hydrogenation Studies of this compound and Related Urea Derivatives

The catalytic hydrogenation of urea derivatives, such as this compound, represents a promising pathway for the indirect reduction and functionalization of carbon dioxide (CO2) into valuable chemicals like formamides, methylamines, and methanol (B129727). nih.govresearchgate.net As urea derivatives can be produced from CO2, their subsequent hydrogenation provides an alternative strategy for CO2 utilization under milder conditions than direct hydrogenation. nih.govnih.gov this compound has been frequently selected as a benchmark substrate in these studies due to the stability of the urea carbonyl group, which makes its reduction challenging. nih.govchemistryviews.org

Mechanistic Pathways of Hydrogenation

The hydrogenation of urea derivatives to formamides is understood to proceed via one of two primary mechanistic pathways. nih.govresearchgate.net

Hemiaminal Pathway : The direct hydrogenation of the carbonyl C=O double bond forms a hemiaminal intermediate, which then selectively cleaves a C-N bond to generate an amine and a formamide (B127407). nih.govresearchgate.net

Isocyanate Pathway : The urea derivative undergoes thermal decomposition to produce an isocyanate and a corresponding amine. The isocyanate is then hydrogenated to yield the formamide. nih.govresearchgate.net

Influence of Catalytic Systems (e.g., Ru-based catalysts)

Ruthenium-based catalytic systems have been central to the advancements in the hydrogenation of urea derivatives. nih.govresearchgate.net A particularly effective system for the hydrogenation of this compound involves a ruthenium precursor, such as (PPh₃)₃RuCl₂, combined with a triphos ligand. nih.gov

Mechanistic studies using (PPh₃)₃Ru(CO)(H)₂ as a metal precursor have provided further insight. In the absence of a basic additive, this catalyst precursor effectively hydrogenated this compound to yield 78% 4-chloro-N-methylaniline, suggesting that a (triphos)Ru(CO)(H)₂ complex may be a key catalytic intermediate in the formation of six-electron reduction products. nih.govresearchgate.net The choice of the metal precursor and the surrounding ligands is therefore critical in directing the reaction toward specific products. nih.gov

Role of Additives in Selectivity (e.g., KOtBu, Cs₂CO₃, Na₂CO₃, NaHCO₃)

Additives, particularly bases, play a pivotal role in switching the chemoselectivity of the hydrogenation of this compound. nih.govrsc.org The type and, more importantly, the amount of the basic additive can precisely control the reaction outcome. nih.govresearchgate.net

Studies have shown that strong bases generally favor the formation of the two-electron reduction product (formamide). When various bases were tested with the (PPh₃)₃RuCl₂/triphos system for the hydrogenation of this compound, strong bases like KOtBu and Cs₂CO₃ primarily yielded N-(4-chlorophenyl)formamide. nih.gov

Effect of Base Type on Hydrogenation of this compound. nih.gov
Base Additive (2.5 mol%)Conversion (%)N-(4-chlorophenyl)formamide Yield (%)4-chloro-N-methylaniline Yield (%)
KOtBu>9996-
Cs₂CO₃>9995-
Na₂CO₃655211
NaHCO₃513514
Control of Two- and Six-electron Reduction Products

A remarkable level of control over the reaction products can be achieved by subtly tuning the amount of a single additive. The hydrogenation of urea derivatives can lead to either two-electron reduction products (formamides) or six-electron reduction products (methylamines and methanol). nih.govrsc.org

Research has demonstrated that the molar ratio of KOtBu to the (PPh₃)₃RuCl₂ catalyst is the critical switch. nih.govresearchgate.netrsc.org

When the molar ratio of KOtBu/(PPh₃)₃RuCl₂ exceeds 2.0 , the reaction environment is sufficiently basic to favor the formation of the two-electron reduction product, N-(4-chlorophenyl)formamide. nih.govresearchgate.net

When the molar ratio is below 2.0 , the two-electron reduction product is further hydrogenated to the six-electron reduction products, namely 4-chloro-N-methylaniline and methanol. nih.govresearchgate.net

This switchable selectivity is achieved by regulating the acid-base environment, which controls the stability and reactivity of the hemiaminal intermediate. nih.gov An acidic environment, present when there is insufficient base to neutralize generated HCl, promotes the further hydrogenation of the initially formed formamide to the corresponding methylamine (B109427) and methanol. nih.govrsc.org

Formation of Methylamines, Formamides, and Methanol

The catalytic hydrogenation of this compound serves as a clear example of the selective formation of valuable chemical products. nih.govresearchgate.net The reaction proceeds in a stepwise manner. The initial two-electron reduction cleaves one C-N bond of the urea, yielding N-(4-chlorophenyl)formamide and 4-chloroaniline. nih.govnih.gov

Under conditions with a low concentration of a basic additive (e.g., KOtBu/Ru ratio < 2.0), the N-(4-chlorophenyl)formamide intermediate does not accumulate but undergoes further reduction. nih.govrsc.org This subsequent six-electron reduction of the formamide yields 4-chloro-N-methylaniline and methanol. nih.govresearchgate.net The ability to stop the reaction at the formamide stage or proceed to the methylamine and methanol products simply by adjusting the amount of an additive highlights the sophistication of this catalytic system. nih.gov

Optimization of Catalytic Conditions for Hydrogenation of this compound. nih.gov
Catalyst SystemKOtBu (mol%)Conversion (%)N-(4-chlorophenyl)formamide Yield (%)4-chloro-N-methylaniline Yield (%)
(PPh₃)₃RuCl₂/triphos0>991181
(PPh₃)₃RuCl₂/triphos1.5>991385
(PPh₃)₃RuCl₂/triphos2.0>99917
(PPh₃)₃RuCl₂/triphos2.5>9996-
(PPh₃)₃Ru(CO)(H)₂/triphos0>991578
(PPh₃)₃Ru(CO)(H)₂/triphos1.0>9973-

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy for developing new compounds with potentially enhanced or novel biological activities. This can be achieved through modifications of the urea functional group or by altering the peripheral substituents on the phenyl rings.

Exploration of Functional Group Modifications

The urea moiety in this compound serves as a versatile platform for functional group modifications. While the hydrogenation to formamides and amines has been discussed, other transformations can be envisaged. For instance, the nitrogen atoms of the urea can be subjected to alkylation or acylation reactions, although the decreased nucleophilicity of the diarylurea nitrogens compared to alkylureas can make these transformations challenging.

Another avenue for modification is the conversion of the urea into other related functional groups. For example, the reaction of ureas with dehydrating agents can, in principle, lead to the formation of carbodiimides. However, a more common and often more efficient route to carbodiimides is the dehydrosulfurization of the corresponding thiourea (B124793). This suggests a two-step strategy starting from this compound: first, conversion to the corresponding thiourea, 1,3-bis(4-chlorophenyl)thiourea, followed by treatment with a dehydrosulfurizing agent.

Synthesis of N,N'-Disubstituted Guanidines

The conversion of ureas into guanidines represents a significant functional group transformation, replacing the carbonyl oxygen with a nitrogen-containing group. The direct synthesis of N,N'-disubstituted guanidines from the corresponding ureas is not a commonly employed method. However, several indirect strategies can be proposed for the synthesis of N,N'-bis(4-chlorophenyl)guanidine from this compound.

One established method for preparing guanidines from ureas involves the reaction with ammonium (B1175870) sulphamate. This process is thought to proceed through the primary formation of an ammonium salt of a ureasulphonic acid, which then dissociates into a cyanamide (B42294) intermediate. The cyanamide can subsequently react with an amine (or ammonia) to form the guanidine (B92328).

A more versatile and widely used approach for synthesizing substituted guanidines starts from the corresponding thiourea. The thiourea can be activated for nucleophilic attack by an amine. This activation is typically achieved by converting the thiocarbonyl group into a better leaving group. Common methods include:

S-Alkylation: Reaction of the thiourea with an alkylating agent, such as methyl iodide, forms an S-alkylisothiouronium salt. This salt is highly reactive towards amines, which displace the alkylthiol group to form the guanidine.

Desulfurization with Metal Reagents: Heavy metal salts, such as mercury(II) chloride, can be used to activate the thiourea. The metal coordinates to the sulfur atom, facilitating its displacement by an amine.

Oxidative Desulfurization: Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide or other activating systems can be used to promote the reaction of the thiourea with an amine, leading to the formation of the guanidine and a sulfur-containing byproduct.

Therefore, a plausible synthetic route to N,N'-bis(4-chlorophenyl)guanidine would involve the initial conversion of this compound to 1,3-bis(4-chlorophenyl)thiourea, followed by a guanylation reaction with an appropriate amine in the presence of a suitable activating agent.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular and Supramolecular Structures

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties and behavior of a chemical compound. For 1,3-bis(4-chlorophenyl)urea, X-ray crystallography has been a pivotal technique, providing detailed insights into its molecular geometry and the supramolecular architecture governed by intermolecular forces.

X-ray diffraction studies on single crystals of this compound have provided a precise map of atomic positions, bond lengths, and bond angles. This data is crucial for a comprehensive analysis of its solid-state characteristics.

The crystal structure of this compound is characterized by a robust and well-defined hydrogen bonding network. The two N-H groups of the urea (B33335) moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. Specifically, the –NH– fragments of one molecule form intermolecular hydrogen bonds with the carbonyl oxygen of an adjacent molecule. cam.ac.uk This interaction links the molecules into infinite, linear chains, a common supramolecular motif in diaryl ureas often referred to as a "urea tape" or α-network. cam.ac.ukbiosynth.com

Hydrogen Bond Geometry for this compound
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N—H···O0.881.972.845(2)178

In the solid state, the this compound molecule exhibits a specific conformation. The central urea unit (N-C(=O)-N) is essentially planar. The molecule possesses a twofold rotation axis that passes through the carbonyl group, relating the two chlorophenyl substituents. cam.ac.uk

A key conformational feature is the relative orientation of the aromatic rings with respect to the central urea plane. The 4-chlorophenyl ring is twisted out of the plane of the N-C(=O)-N fragment. The angle between the aromatic ring and the urea plane has been determined to be 51.6 (1)°. cam.ac.uk This twisted conformation is a common feature in many diaryl ureas and is influenced by a balance of electronic effects and the minimization of steric hindrance.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in urea derivatives. However, specific studies detailing different polymorphic forms of this compound are not extensively reported in the reviewed literature. The potential for polymorphism in this compound remains an area for further investigation, as different crystal packing arrangements could influence its physical properties.

Cocrystallization, which involves crystallizing a compound with a second molecular species (a coformer), has been reported for this compound. A cocrystal with phthalazinium chloride has been isolated. cam.ac.uk While the existence of this cocrystal is noted, detailed structural analysis of this specific multi-component system was not available in the reviewed sources. The formation of cocrystals highlights the potential to modify the solid-state structure and properties of this compound through the introduction of suitable coformers.

Based on crystallographic data (CCDC 689007), the relevant dihedral angles have been determined. The C-N-C-O dihedral angles are close to 180°, indicative of a trans conformation of the substituents on the nitrogen atoms relative to the carbonyl group. The C-C-N-C dihedral angles describe the rotation of the phenyl group around the C-N bond.

Selected Dihedral Angles for this compound
Atoms (Atom1-Atom2-Atom3-Atom4)Angle (°)
O1-C7-N1-C1-178.9
N2-C7-N1-C11.2
C2-C1-N1-C7-130.4
C6-C1-N1-C750.1

Isostructurality, where different compounds crystallize in the same or very similar structures, is observed for this compound and its analogues. A prominent example is N,N′-bis(4-bromophenyl)urea, which is isostructural with the title compound. cam.ac.uk This indicates that the substitution of chlorine with bromine at the para-position of the phenyl rings does not fundamentally alter the crystal packing and the network of intermolecular interactions.

Furthermore, studies on a broader family of 1,3-bis(m-di-X-phenyl)ureas, where X can be chlorine, bromine, or iodine, have shown that these compounds can form isostructural and isomorphous phases. biosynth.com This suggests a high degree of predictability and robustness in the supramolecular assembly of these halogenated diaryl ureas, primarily driven by the strong urea-urea hydrogen bonding motif.

Spectroscopic Techniques for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. A study on related p-chlorophenyl urea ligands indicates that the N-H group typically shows a weak band in the region of 3314-3427 cm⁻¹. rasayanjournal.co.in The carbonyl group (C=O) of the urea linkage presents a sharp and strong absorption band between 1606-1656 cm⁻¹. rasayanjournal.co.in

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
N-HStretching3314 - 3427
C=O (Urea)Stretching1606 - 1656
C-H (Aromatic)Stretching~3000 - 3100
C=C (Aromatic)Stretching~1400 - 1600
C-NStretching~1200 - 1400
C-ClStretching~700 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the N-H protons of the urea linkage. In related p-chlorophenyl urea derivatives, the aromatic protons of the two phenyl groups typically appear in the chemical shift range of δ 7.16-7.67 ppm. rasayanjournal.co.in The resonance for the N-H protons is often observed as a weak signal around δ 5.58-5.79 ppm, while the amide protons of the (-NH-C=O) group can appear as a weak signal at approximately δ 8.20-8.40 ppm. rasayanjournal.co.in

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.16 - 7.67Multiplet
N-H (Urea)5.58 - 5.79Singlet (broad)
N-H (Amide)8.20 - 8.40Singlet (broad)

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in this compound. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the downfield region of the spectrum. The aromatic carbons will show several signals, with their chemical shifts influenced by the chlorine substituent and the urea linkage.

Carbon Type Typical Chemical Shift (δ, ppm)
C=O (Urea)~153 - 165
Aromatic C-Cl~125 - 135
Aromatic C-N~135 - 145
Aromatic C-H~115 - 130

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. For this compound (C₁₃H₁₀Cl₂N₂O), the predicted monoisotopic mass is approximately 280.0170 Da. uni.lu In mass spectrometry, various adducts can be observed, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which would appear at m/z values of approximately 281.0243, 303.0062, and 318.9802, respectively. uni.lu The fragmentation pattern can provide further structural confirmation by showing the loss of specific fragments from the parent molecule.

Ion Predicted m/z
[M]⁺280.0165
[M+H]⁺281.0243
[M+Na]⁺303.0062
[M+K]⁺318.9802
[M-H]⁻279.0098

These advanced spectroscopic techniques, when used in concert, provide a robust and detailed characterization of the chemical structure of this compound, ensuring its identity and purity in research applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. For 1,3-Bis(4-chlorophenyl)urea, these methods can predict key parameters such as bond lengths, bond angles, and the distribution of electron density, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of many-body systems based on the electron density. It is particularly effective for studying molecules of the size of this compound, providing a good balance between accuracy and computational cost.

Applications of DFT for this compound and its analogs include:

Geometry Optimization: Determining the most stable three-dimensional conformation by finding the minimum energy structure. This provides theoretical values for bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments.

Electronic Properties: Computing electronic properties like ionization potential, electron affinity, and the energies of molecular orbitals.

The table below illustrates the typical parameters obtained from a DFT calculation for a diaryl urea (B33335) compound.

Property CalculatedDescriptionTypical Application
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Used to compare the stability of different conformations.
Dipole MomentA measure of the overall polarity of the molecule.Helps in understanding intermolecular interactions.
Bond Lengths (e.g., C=O, N-C)The equilibrium distance between atomic nuclei.Provides insight into bond strength and chemical structure.
Bond Angles (e.g., N-C-N)The angle formed between three connected atoms.Defines the molecular shape and steric environment.
Vibrational FrequenciesThe frequencies of molecular vibrations (stretching, bending).Correlates with experimental IR and Raman spectroscopic data.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. It treats each electron as moving in the average field created by all other electrons, thus providing a foundational understanding of the electronic structure.

While often less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is important for:

Providing a qualitative description of the molecular orbitals.

Serving as a starting point for more advanced computational methods that incorporate electron correlation.

Calculating fundamental electronic properties when higher-level theories are computationally prohibitive.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis, often performed using the outputs of DFT or HF calculations, provides crucial information about the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netreddit.com

These parameters are essential for understanding the reactivity, electronic transitions, and charge transfer properties of this compound.

Molecular Orbital ParameterSignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)Relates to chemical reactivity, stability, and UV-Vis absorption properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. For the class of diaryl ureas, to which this compound belongs, QSAR models are developed to predict activities such as kinase inhibition or antimicrobial effects based on molecular descriptors. nih.govnih.gov These models are crucial for designing new derivatives with enhanced potency.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the spatial arrangement of atoms.

CoMFA is a 3D-QSAR technique that relates the biological activity of a series of molecules to their steric and electrostatic properties. nih.gov The methodology involves:

Aligning a set of structurally related molecules (e.g., diaryl urea derivatives).

Placing the aligned molecules in a 3D grid.

Calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point.

Using statistical methods, such as Partial Least Squares (PLS), to build a model that correlates the variations in these fields with the observed biological activities.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely increase or decrease biological activity.

CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points. In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govtandfonline.com This provides a more comprehensive description of the molecular properties influencing activity. The use of a Gaussian function for calculating the fields avoids the extreme values that can occur at atomic positions in CoMFA, often leading to more robust and interpretable models. nih.govtandfonline.com

The table below summarizes the fields used in CoMFA and CoMSIA studies.

Field TypeDescriptionRelevance to Molecular Interaction
Steric Describes the spatial size and shape of the molecule.Influences how a molecule fits into a receptor binding pocket.
Electrostatic Represents the distribution of positive and negative charges.Governs electrostatic interactions with polar residues in a target protein.
Hydrophobic Describes the affinity for nonpolar environments.Important for interactions with hydrophobic pockets in a receptor.
H-Bond Donor Identifies regions that can donate a hydrogen bond (e.g., N-H groups).Crucial for specific hydrogen bonding interactions with a target.
H-Bond Acceptor Identifies regions that can accept a hydrogen bond (e.g., C=O group).Crucial for specific hydrogen bonding interactions with a target.

Correlation of Structural Parameters with Biological Activity

The biological activity of this compound and related diaryl urea derivatives is intricately linked to their structural and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections, identifying key molecular descriptors that govern the compounds' efficacy as inhibitors of various enzymes, such as B-RAF kinase. nih.gov

Research on a series of diaryl urea derivatives targeting the V600E mutant of B-RAF (V600EB-RAF) has revealed that inhibitory activity, expressed as pIC50, is significantly influenced by factors including molecular size, the degree of branching, aromaticity, and polarizability. nih.gov A comparative analysis using both linear (multiple linear regressions) and nonlinear (partial least squares least squares support vector machine) QSAR models demonstrated that specific descriptors are crucial for predicting the inhibitory potency. nih.gov

Key findings from these studies indicate that modifications to the phenyl rings can substantially enhance inhibitory activity. For instance, the introduction of hydrophobic groups like halogens (such as the chlorine atoms in this compound) or thiomethyl substitutions on the phenyl rings can increase the potency of binding. nih.gov This is attributed to favorable interactions within the hydrophobic pockets of the enzyme's active site. The replacement of a phenyl ring with a more extended aromatic system, such as a naphthyl group, has also been shown to improve inhibitory activity. nih.gov

Similarly, Structure-Activity Relationship (SAR) studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which are structurally related to this compound, have provided insights into their function as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov These investigations focused on introducing various substituents to the phenethyl group to probe the effects of size and electronic properties on biological potency. The results showed that substitutions at the 3-position of the phenethyl ring, such as with chloro, fluoro, or methyl groups, led to enhanced potency in CB1 functional assays. nih.gov Conversely, analogs with substitutions at the 4-position were generally found to be less potent, highlighting the specific spatial and electronic requirements of the receptor's allosteric binding site. nih.gov

Table 1: Influence of Structural Modifications on Biological Activity of Diaryl Urea Derivatives

Structural Modification Target Effect on Biological Activity Reference
Halogen/Thiomethyl Substitution on Phenyl Ring B-RAF Kinase Enhanced inhibitory activity nih.gov
Replacement of Phenyl with Naphthyl Group B-RAF Kinase Enhanced inhibitory activity nih.gov
3-Position Substitution (Cl, F, Me) on Phenethyl Group CB1 Receptor Enhanced potency nih.gov
4-Position Substitution on Phenethyl Group CB1 Receptor Reduced potency nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking simulations provide a detailed view of the binding modes of this compound and its analogs within the active sites of their protein targets. These computational studies are crucial for understanding the specific intermolecular interactions that underpin their biological effects and for guiding the rational design of more potent derivatives. ijpsr.com

Docking studies of 1,3-disubstituted urea derivatives as potential anti-tubercular agents targeting epoxide hydrolase have revealed key ligand-protein interactions. The central urea moiety plays a critical role in anchoring the molecule within the active site. Specifically, the carbonyl oxygen of the urea group forms crucial hydrogen bonds with the phenolic oxygen atoms of two tyrosine residues, TYR381 and TYR465. ijpsr.com In one potent derivative, these hydrogen bonds were measured at distances of 2.24 Å and 1.67 Å, respectively, indicating a strong and stable binding interaction. ijpsr.com This binding mode is consistent for various active compounds in the series, highlighting the urea scaffold as an essential pharmacophore for this target. ijpsr.com

Furthermore, molecular modeling of 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 receptor allosteric modulators has shown that these compounds occupy a distinct allosteric binding pocket. nih.gov The model suggests that the hybrid alkyl-aryl-urea core allows the molecule to adopt a non-planar conformation, which is associated with improved drug-like properties compared to more rigid diphenylurea structures. nih.gov The interactions within this pocket are critical for the compound's ability to modulate receptor activity.

Table 2: Key Ligand-Protein Interactions for Diaryl Urea Derivatives from Docking Studies

Compound Class Protein Target Interacting Residues Interaction Type Bond Distance (Å) Reference
1,3-Disubstituted Ureas Epoxide Hydrolase TYR381 Hydrogen Bond 2.24 ijpsr.com
1,3-Disubstituted Ureas Epoxide Hydrolase TYR465 Hydrogen Bond 1.67 ijpsr.com
Diaryl Ureas B-RAF Kinase Not Specified Hydrogen Bond Not Specified nih.gov
3-(4-chlorophenyl)-1-(phenethyl)ureas CB1 Receptor Not Specified Allosteric Binding Not Applicable nih.gov

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound within the detailed framework of the requested biological and biomedical research applications.

Studies focusing on the evaluation of its antiproliferative effects on A549, HCT-116, and PC-3 cancer cell lines, its potential as a BRAF inhibitor, its specific mitochondrial uncoupling mechanisms, its role in the inhibition of ATP production in cancer cells, or its antimicrobial properties through enzyme inhibition could not be located in the searched resources.

It is important to note that a closely related but structurally distinct compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (also known as SR4), has been the subject of research in some of these areas, particularly concerning its function as a mitochondrial uncoupler and its anticancer properties. nih.govnih.govnih.govnih.gov However, due to the precise chemical specificity of the request, information pertaining to this different compound cannot be substituted.

Therefore, this article cannot be generated as the required scientifically accurate and detailed findings for This compound are not present in the available literature.

Biological and Biomedical Research Applications

Antimicrobial Research

Interaction with Metal Ions in Cellular Metabolism

The direct interaction of 1,3-Bis(4-chlorophenyl)urea with metal ions in the context of cellular metabolism has not been extensively detailed in available research. However, studies on analogous urea (B33335) derivatives demonstrate the capacity of the urea scaffold to form complexes with metal ions, which can significantly enhance their biological activity.

For instance, research into a related compound, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, involved the synthesis of its dinuclear metal(II) complexes. These studies found that the resulting metal complexes exhibited markedly higher antibacterial properties compared to the parent urea ligand, highlighting the importance of metal ion coordination in modulating the biological effects of this class of compounds. nih.govresearchgate.net This suggests a potential, though currently unexplored, avenue for this compound to interact with endogenous or exogenous metal ions, possibly influencing metabolic pathways through chelation or complex formation.

Evaluation against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

While direct antibacterial studies on this compound are not prominent in the literature, research on structurally similar compounds provides insight into its potential activity. A study on 1,3-bis(3,4-dichlorophenyl)urea, a close isomer, identified it as an inhibitor of electron transport, which was shown to reduce the hemolytic activity of Staphylococcus aureus. nih.gov

Furthermore, comprehensive testing of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its metal(II) complexes against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, has been conducted. nih.govresearchgate.net The results indicated that while the urea ligand itself possesses some antibacterial activity, its metal complexes display superior inhibitory effects. nih.govresearchgate.net The zinc complex, in particular, showed the greatest activity against all tested bacteria. nih.govresearchgate.net

Table 1: Antibacterial Activity of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (L) and its Metal(II) Complexes (Data derived from analogous compound studies)

CompoundOrganismMethodResult (Inhibition Zone / MIC)
Ligand (L)Bacillus subtilisDisc DiffusionModerate Inhibition
Ligand (L)Staphylococcus aureusDisc DiffusionModerate Inhibition
Zn(II) ComplexBacillus subtilisDisc DiffusionHigh Inhibition
Zn(II) ComplexStaphylococcus aureusDisc DiffusionHigh Inhibition
All ComplexesAll Tested BacteriaBroth DilutionHigher activity than ligand

MIC = Minimum Inhibitory Concentration

Anticonvulsant Activity Assessment

An assessment of the anticonvulsant properties of this compound has not been specifically reported in the reviewed scientific literature. The evaluation of compounds for anticonvulsant activity often involves screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. bohrium.commdpi.comresearchgate.net While numerous studies have investigated various chemical scaffolds for these properties, including derivatives containing a 4-chlorophenyl group or a urea moiety as part of a larger heterocyclic system, data on the simple diaryl urea structure of this compound is absent. bohrium.comnih.govnih.gov Therefore, its potential efficacy in preventing or mitigating seizures remains an uninvestigated area of research.

Anti-inflammatory Activity Investigations

Specific investigations into the anti-inflammatory activity of this compound are limited. However, extensive research has been performed on the closely related analog, 1,3-bis(p-hydroxyphenyl)urea , which substitutes the chloro groups with hydroxyl groups. This analog has demonstrated significant anti-inflammatory properties.

Studies using carrageenan-induced rat paw edema models found that 1,3-bis(p-hydroxyphenyl)urea could effectively suppress inflammation. f1000research.comresearchgate.net Its mechanism of action is believed to be based on the inhibition of cyclooxygenase-2 (COX-2). f1000research.compensoft.net Further research using immunohistochemistry revealed that this compound decreases the expression of key pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), in inflamed tissue. pensoft.net The activity of 1,3-bis(p-hydroxyphenyl)urea at doses of 50, 100, and 200 mg/kg was found to be comparable to that of the standard anti-inflammatory drug diclofenac (B195802) sodium. f1000research.compensoft.net These findings on a similar molecule suggest that the diaryl urea backbone is a viable scaffold for developing anti-inflammatory agents.

Antituberculosis Activity Research

There is no available research indicating that this compound has been evaluated for activity against Mycobacterium tuberculosis. The search for novel anti-tuberculosis agents is a critical area of drug discovery, with many classes of compounds being screened. nih.govmdpi.com Within the broader category of urea derivatives, research has identified other, more complex structures with antitubercular potential. For example, structure-activity relationship studies have shown that compounds containing a 1-adamantyl-3-phenyl urea core exhibit potent activity against M. tuberculosis. researchgate.netnih.gov However, these compounds are structurally distinct from this compound, and no activity has been reported for this specific molecule.

Antiacetylcholinesterase Activity Studies

In the field of neurodegenerative disease research, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. While there are no studies reporting on the antiacetylcholinesterase activity of this compound, research has been conducted on hybrid molecules that incorporate a urea group into more complex heterocyclic systems. For example, compounds that hybridize a 1,3,4-thiadiazole (B1197879) and a urea group have been synthesized and evaluated as AChE inhibitors. nih.gov In these cases, the urea moiety acts as a linker or part of a larger pharmacophore. The simple this compound structure itself has not been identified as an AChE inhibitor in the available literature.

Antioxidant Activity (for thiourea (B124793) derivatives)

The investigation of antioxidant properties has been a focus for the thiourea analog of the title compound, 1,3-Bis(4-chlorophenyl)thiourea , and related derivatives. Thiourea compounds are known to act as potent scavengers of free radicals. hueuni.edu.vn Their antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. wisdomlib.orgresearchgate.net

Studies on various thiourea derivatives have demonstrated significant antioxidant potential. For example, 1,3-bis(3,4-dichlorophenyl)thiourea was found to be highly active against both DPPH and ABTS free radicals. hueuni.edu.vn Comparative studies of other derivatives, such as 1,3-diphenyl-2-thiourea (DPTU), have provided quantitative data on their radical scavenging abilities, as shown in the table below. hueuni.edu.vnresearchgate.net This body of research indicates that the thiourea core, particularly when substituted with phenyl or substituted phenyl groups, is a promising scaffold for antioxidant activity.

Table 2: Antioxidant Activity of Selected Thiourea Derivatives (Data from studies on analogous compounds)

CompoundAssayIC₅₀ (mM)
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021

IC₅₀ represents the concentration required to scavenge 50% of the free radicals.

Broader Pharmacological Actions of Aryl Urea Moieties

Diverse Therapeutic Applications

Research has shown that compounds containing the aryl urea moiety exhibit a wide spectrum of pharmacological activities. researchgate.net These derivatives are integral to the development of drugs with various therapeutic effects. nih.gov

Anticancer Activity: The most prominent application of aryl urea derivatives is in oncology. frontiersin.org They are particularly well-known as kinase inhibitors, a class of targeted therapy that blocks enzymes crucial for cancer cell growth and proliferation. frontiersin.org Several approved anticancer drugs, such as Sorafenib and Lenvatinib, feature a diaryl urea core. frontiersin.org These drugs target multiple kinases involved in tumor progression and angiogenesis (the formation of new blood vessels). frontiersin.orgnih.gov For instance, Sorafenib was developed as part of a research effort targeting the Ras-Raf-MEK-ERK signaling pathway, which is often dysregulated in cancer. frontiersin.org Furthermore, compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623) have demonstrated the ability to inhibit proliferation and induce apoptosis (programmed cell death) in melanoma cells. nih.gov

Antimicrobial and Antiviral Properties: The aryl urea structure is also a valuable pharmacophore for developing agents against infectious diseases. Derivatives have shown significant antibacterial activity, including against multidrug-resistant strains. hilarispublisher.comnih.gov For example, certain phenyl-substituted ureas are active against Klebsiella pneumoniae, a bacterium known for causing serious infections. nih.gov Beyond bacteria, these compounds have been investigated for their efficacy as anti-HIV agents, antitrypanosomal drugs for treating sleeping sickness, and broad-spectrum antiviral compounds. nih.govhilarispublisher.com

Anticonvulsant and Anti-inflammatory Effects: The therapeutic reach of aryl urea derivatives extends to the central nervous system and inflammatory conditions. Certain derivatives have been identified as potent anticonvulsants. hilarispublisher.com Additionally, their anti-inflammatory properties have been a subject of study, highlighting their potential in treating various inflammatory disorders. researchgate.net

Other Pharmacological Roles: The versatility of the aryl urea moiety is further demonstrated by its role in developing treatments for other conditions. Glibenclamide, a urea-derived compound, is a potent antidiabetic drug used to manage type II diabetes. nih.gov N,N'-diarylurea derivatives have also been noted for their cytokinin activity, which relates to plant growth regulation, and bacteriostatic properties. nih.gov Research has also explored their use as anthelmintic agents to combat parasitic worms. nih.gov

The following table summarizes the diverse pharmacological actions associated with various aryl urea derivatives found in scientific literature.

Pharmacological ActionExamples of Investigated Compounds/DerivativesTherapeutic Area
Anticancer (Kinase Inhibition)Sorafenib, Regorafenib, LenvatinibOncology
Anticancer (Apoptosis Induction)1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Oncology
AntidiabeticGlibenclamide (Glyburide)Endocrinology
AntitrypanosomalSuraminInfectious Disease
AntibacterialPhenyl-substituted urea derivativesInfectious Disease
Antiviral / Anti-HIVVarious urea and thiourea derivativesInfectious Disease
AnticonvulsantVarious aryl urea derivativesNeurology
Anti-inflammatoryVarious aryl urea derivativesImmunology
AnthelminticPhenyl-substituted urea derivativesInfectious Disease
Cytokinin/BacteriostaticN,N'-diarylurea derivativesAgrochemical/Microbiology

Coordination Chemistry and Materials Science Investigations

Synthesis and Characterization of Coordination Polymers

The synthesis of coordination polymers involving urea-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The carbonyl oxygen and amide nitrogens of the urea (B33335) moiety serve as potential donor atoms for coordination with transition metal ions. nih.gov

Coordination polymers of 1,3-Bis(4-chlorophenyl)urea with divalent transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn) can be synthesized through direct reaction between the ligand and metal salts. A common synthetic approach, analogous to that used for similar bis-urea ligands, involves dissolving the ligand and the corresponding metal acetate (B1210297) in a high-boiling point solvent like dimethylformamide (DMF). rasayanjournal.co.in The mixture is then heated under reflux for several hours to facilitate the formation of the polymer. rasayanjournal.co.in

The general reaction can be represented as: n [C₁₃H₁₀Cl₂N₂O] + n [M(CH₃COO)₂] → [M(C₁₃H₉Cl₂N₂O)]n + 2n CH₃COOH (where M = Mn, Co, Ni, Cu, Zn)

The resulting coordination polymers are often colored powders, insoluble in common organic solvents, which is characteristic of their polymeric nature. rasayanjournal.co.in This insolubility prevents characterization by methods requiring solutions, such as solution-state NMR. rasayanjournal.co.in

The structural elucidation of these coordination polymers relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode. Urea and its derivatives can coordinate to metal ions through either the carbonyl oxygen or the amide nitrogen atoms. Coordination through the carbonyl oxygen is more common and results in a shift of the C=O stretching vibration band to a lower frequency in the IR spectrum compared to the free ligand. rasayanjournal.co.inresearchgate.net Conversely, coordination via the nitrogen atoms would lead to different spectral changes. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) bonds. rasayanjournal.co.in

Magnetic Susceptibility Measurements: These measurements provide information about the electronic structure and geometry of the central metal ion in the complex. The magnetic moment value can help distinguish between different geometries, for example, tetrahedral or square planar arrangements around the metal ion. rasayanjournal.co.in

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of the coordination polymers and to determine the presence of any coordinated solvent molecules.

Based on studies of analogous compounds, tentative structures can be proposed. For instance, Zn(II) and Mn(II) complexes with urea-type ligands often exhibit a tetrahedral geometry, while Cu(II) complexes may adopt a distorted square planar or octahedral geometry. rasayanjournal.co.in

Table 1: Expected Coordination Properties of this compound with Transition Metal Ions

Metal Ion Expected Geometry Coordination Mode
Mn(II) Tetrahedral Monodentate via Carbonyl Oxygen
Co(II) Tetrahedral Monodentate via Carbonyl Oxygen
Ni(II) Tetrahedral Monodentate via Carbonyl Oxygen
Cu(II) Square Planar / Distorted Octahedral Monodentate via Carbonyl Oxygen

Potential Applications in Material Sciences

The unique structural features of this compound, combined with its ability to form stable coordination polymers, make it a candidate for various applications in materials science. The electronic properties of halogenated ureas are a subject of interest in this field. cymitquimica.com Research into coordination polymers of similar bis-urea ligands has highlighted their potential in several areas. rasayanjournal.co.in

Powder Surface Coatings: The insolubility and thermal stability of these coordination polymers make them suitable for use as surface coating materials for powders. Such coatings can modify the surface properties of materials, for instance, to improve dispersion or protect against environmental factors.

Metal Extractants: The presence of donor atoms in the urea ligand allows for the chelation of metal ions. This property is fundamental to the process of solvent extraction, a method used for separating and purifying metals. researchgate.netmdpi.com Lipophilic urea-based receptors have been specifically designed to extract metal salts like CuSO₄ and CuCl₂ from aqueous solutions into an organic phase. researchgate.net The ability of this compound to complex with various metals suggests its potential utility in similar hydrometallurgical or environmental remediation processes for the selective extraction of transition metal ions.

Semiconducting Materials: Some coordination complexes containing sulfur and nitrogen donor ligands have been identified as precursors for semiconducting materials. rasayanjournal.co.in The coordination polymers of this compound, which feature nitrogen donor atoms and form stable structures with metal ions, could be investigated for their semiconducting properties. Thermal decomposition of such polymers under controlled conditions might yield mixed metal-oxide or metal-nitride materials with interesting electronic characteristics.

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Triclocarban (B27905), TCC C₁₃H₁₀Cl₂N₂O
Manganese(II) acetate - Mn(C₂H₃O₂)₂
Cobalt(II) acetate - Co(C₂H₃O₂)₂
Nickel(II) acetate - Ni(C₂H₃O₂)₂
Copper(II) acetate - Cu(C₂H₃O₂)₂
Zinc(II) acetate - Zn(C₂H₃O₂)₂

Environmental and Regulatory Considerations in Advanced Research

Discussion of Environmental Fate and Impact

The environmental behavior of 1,3-Bis(4-chlorophenyl)urea is not extensively documented in dedicated studies. However, by examining the characteristics of structurally similar compounds, such as chlorinated aromatics and phenylurea herbicides, a probable environmental profile can be inferred.

Organochlorine compounds are often characterized by their persistence in the environment. nih.gov Due to their chemical stability and the strength of the carbon-chlorine bond, they can resist natural degradation processes, leading to their accumulation in soil and sediment. umass.edu The low water solubility typical of such compounds can also contribute to their persistence in terrestrial and aquatic systems. umass.edu

Given its molecular structure, there is a potential for bioaccumulation, where the substance is absorbed by organisms at a rate faster than it is lost. This is a common concern with lipophilic (fat-soluble) organochlorine compounds. Further research, including studies on its soil sorption/desorption characteristics, biodegradability under various conditions, and potential for bioaccumulation, is necessary to fully elucidate the environmental fate and impact of this compound.

Advanced Waste Treatment Methods for Disposal

The disposal of halogenated organic compounds such as this compound from research activities requires specialized waste treatment methods to ensure the complete destruction of the molecule and prevent the release of hazardous materials into the environment. Standard disposal methods may be insufficient for these persistent compounds.

Incineration is a common and effective method for the disposal of halogenated organic waste. bucknell.edureddit.com However, to ensure the complete destruction of chlorinated compounds and prevent the formation of highly toxic byproducts like dioxins and furans, high-temperature incineration is required. zerowasteeurope.euresearchgate.net According to the European Union's Directive on Industrial Emissions, hazardous waste containing more than 1% of halogenated organic substances must be incinerated at a temperature of at least 1100°C. zerowasteeurope.eu This process breaks the compound down into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride, with the latter typically being neutralized in a flue gas treatment system. mdpi.com

Advanced Oxidation Processes (AOPs) represent a suite of powerful chemical treatment techniques for the degradation of persistent organic pollutants in aqueous waste streams. nih.govmembranechemicals.com AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of non-selectively degrading a wide range of organic compounds. membranechemicals.comspartanwatertreatment.com These processes can convert contaminants into more biodegradable intermediates or completely mineralize them to carbon dioxide and inorganic salts. spartanwatertreatment.comacs.org

Below is a table summarizing key AOPs applicable to chlorinated organic waste:

Treatment MethodDescriptionKey Oxidizing Species
UV/H₂O₂ Utilizes ultraviolet (UV) light to cleave hydrogen peroxide (H₂O₂), generating hydroxyl radicals.Hydroxyl Radical (•OH)
Ozonation (O₃) Ozone is a strong oxidant that can directly react with pollutants or decompose to form hydroxyl radicals, especially at high pH.Ozone (O₃), Hydroxyl Radical (•OH)
O₃/H₂O₂ The combination of ozone and hydrogen peroxide accelerates the decomposition of ozone to produce a higher yield of hydroxyl radicals. nih.govHydroxyl Radical (•OH)
UV/O₃ UV photolysis of ozone in water also leads to the formation of hydroxyl radicals, enhancing the oxidation process. researchgate.netOzone (O₃), Hydroxyl Radical (•OH)
Fenton's Reagent A solution of hydrogen peroxide and an iron(II) catalyst that generates hydroxyl radicals.Hydroxyl Radical (•OH)

Other specialized methods for treating halogenated organic wastes include chemical dechlorination , molten salt oxidation , and pyrolysis . mdpi.comepa.gov The selection of the most appropriate disposal method depends on the concentration of the waste, the matrix (e.g., solid or liquid), and regulatory requirements. For laboratory-scale waste, incineration in a dedicated hazardous waste facility is often the most practical and compliant option.

Regulatory Frameworks in Chemical Research (e.g., REACH)

The use of chemical substances in research and development is subject to comprehensive regulatory frameworks designed to protect human health and the environment. Two of the most prominent regulatory systems are the REACH regulation in the European Union and the Toxic Substances Control Act (TSCA) in the United States.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) , enacted by the European Union, governs the production and use of chemical substances. wikipedia.orggreenly.earth A central tenet of REACH is the principle of "no data, no market," which places the responsibility on companies to understand and manage the risks associated with their chemicals. greenly.earth However, REACH includes specific provisions for substances used in research and development to foster innovation. cnrs.frreachonline.eu

Substances used for Scientific Research and Development (SR&D) in quantities of less than one tonne per year are exempt from the standard registration requirements. cnrs.fr This allows for the investigation of new molecules without the immediate need for a full registration dossier. alchemycompliance.co.uk However, if a substance is listed on the Authorisation List (Annex XIV) or the Restrictions List (Annex XVII) of REACH, there may be notification requirements to the European Chemicals Agency (ECHA) to benefit from the exemption. alchemycompliance.co.uk

For larger-scale research, the Product and Process Orientated Research and Development (PPORD) notification is applicable. reach-clp-biozid-helpdesk.de This allows companies to manufacture or import a substance for R&D purposes in larger quantities for a period of five years (with a possible extension) without full registration, provided it is used in collaboration with a limited number of known customers. cnrs.fr

TSCA (Toxic Substances Control Act) is the corresponding legislation in the United States, administered by the Environmental Protection Agency (EPA). harvard.edu TSCA regulates the introduction of new or already existing chemicals. illinois.edubu.edu Similar to REACH, TSCA includes an exemption for R&D activities. A chemical substance is exempt from many TSCA requirements if it is manufactured or imported in small quantities solely for the purposes of non-commercial scientific experimentation, analysis, or research. usc.eduepa.gov This work must be conducted by, or under the direct supervision of, a "technically qualified individual." usc.edu Researchers relying on this exemption must evaluate any potential health risks and notify those handling the substance. illinois.edu

The following table provides a comparative overview of the R&D provisions under REACH and TSCA:

FeatureREACH (EU)TSCA (US)
Primary Exemption Scientific Research and Development (SR&D)Research and Development (R&D) Exemption
Quantity Limit Generally < 1 tonne per year for SR&D exemption from registration. cnrs.fr"Small quantities" solely for R&D purposes. usc.edu
Notification May be required for substances on Authorisation or Restriction lists. alchemycompliance.co.ukNo pre-manufacture notification required if conditions of the exemption are met. epa.gov
Scope Applies to scientific experimentation, analysis, or chemical research under controlled conditions. cnrs.frApplies to non-commercial scientific experimentation, analysis, or chemical research. usc.edu
Risk Communication Downstream users must be provided with available safety information.Importers/manufacturers must notify persons in their employ or to whom they distribute the substance of any associated health risks. illinois.edu

Researchers working with this compound must ensure they are compliant with the specific regulations of the jurisdiction in which they operate, maintaining appropriate records and adhering to all risk assessment and communication requirements.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3-bis(4-chlorophenyl)urea, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Microwave-assisted synthesis is a time-efficient approach. For example, similar urea derivatives (e.g., 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea) were synthesized by grinding 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine and irradiating the mixture for 1 minute, followed by recrystallization from ethanol . Adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and stoichiometric ratios of isocyanate and amine precursors can optimize yield. Monitoring reaction progress via TLC or HPLC is critical .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm urea N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ ~8–9 ppm). ¹³C NMR confirms the carbonyl carbon (~155 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. Electrospray ionization (ESI-MS) can detect [M+H]⁺ ions (expected m/z: 281.14 for C₁₃H₁₀Cl₂N₂O) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Due to its hydrophobicity, dissolve the compound in DMSO (≤1% v/v) and dilute in buffered saline. Sonication or heating (≤60°C) may aid dissolution. For in vitro studies, verify absence of DMSO cytotoxicity in controls .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystal structure discrepancies in this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement of X-ray diffraction data. Key steps:

  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve Cl positions.
  • Hydrogen Placement : Apply riding models for aromatic H atoms; refine urea NH positions isotropically.
  • Validation : Check R-factor convergence (target <0.05) and validate via CCDC deposition .

Q. What analytical strategies detect this compound in environmental samples, and how are matrix interferences minimized?

  • Methodological Answer :

  • Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers for trace detection in water.
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 281→214 for quantification) with deuterated internal standards.
  • Matrix Effects : Pre-treat samples with SPE cartridges (e.g., C18) and apply post-column infusions to assess ion suppression .

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound?

  • Methodological Answer : Compare analogues (e.g., 1,3-bis(3,4-dichlorophenyl)urea) via:

  • Molecular Docking : Screen against targets like cytokinin receptors using AutoDock Vina.
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition.
  • SAR Analysis : Correlate Cl substitution patterns with logP and IC₅₀ values .

Q. How should researchers address contradictions in thermal stability data for urea derivatives?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate: 10°C/min) to identify melting points (literature range: ~250–256°C) and decomposition profiles.
  • Reproducibility : Control humidity (use desiccants) and verify purity via elemental analysis. Contradictions often arise from polymorphic forms or residual solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.